molecular formula C18H16ClNO2 B14233178 2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole CAS No. 403611-86-9

2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole

Cat. No.: B14233178
CAS No.: 403611-86-9
M. Wt: 313.8 g/mol
InChI Key: FCNFIIPOWDZZLJ-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a chloromethyl group, and a methyl group on the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzyloxyphenyl precursor, which is then subjected to cyclization to form the oxazole ring. The chloromethyl group is introduced through a chloromethylation reaction, and the methyl group is added via alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-chloromethyl-5-methyl-1,3-oxazole: Lacks the benzyloxy group, which may affect its reactivity and applications.

    2-[4-(Methoxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole: Contains a methoxy group instead of a benzyloxy group, potentially altering its chemical properties.

    2-[4-(Hydroxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole: The presence of a hydroxy group can influence its solubility and reactivity.

Uniqueness

The presence of the benzyloxy group in 2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

403611-86-9

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C18H16ClNO2/c1-13-17(11-19)20-18(22-13)15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

FCNFIIPOWDZZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=CC=C3)CCl

Origin of Product

United States

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